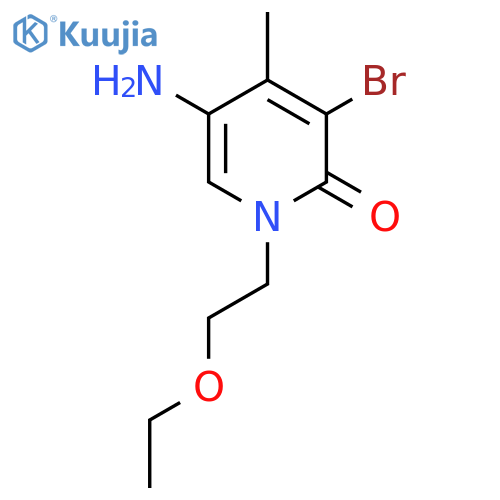Cas no 1566894-13-0 (5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-one)

5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-one
- EN300-1107704
- 1566894-13-0
-
- インチ: 1S/C10H15BrN2O2/c1-3-15-5-4-13-6-8(12)7(2)9(11)10(13)14/h6H,3-5,12H2,1-2H3
- InChIKey: ONZGXCXLTQQKTO-UHFFFAOYSA-N
- ほほえんだ: BrC1C(N(C=C(C=1C)N)CCOCC)=O
計算された属性
- せいみつぶんしりょう: 274.03169g/mol
- どういたいしつりょう: 274.03169g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1107704-1.0g |
5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-one |
1566894-13-0 | 1g |
$943.0 | 2023-05-26 | ||
| Enamine | EN300-1107704-2.5g |
5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-one |
1566894-13-0 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
| Enamine | EN300-1107704-5.0g |
5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-one |
1566894-13-0 | 5g |
$2732.0 | 2023-05-26 | ||
| Enamine | EN300-1107704-10g |
5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-one |
1566894-13-0 | 95% | 10g |
$3007.0 | 2023-10-27 | |
| Enamine | EN300-1107704-5g |
5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-one |
1566894-13-0 | 95% | 5g |
$2028.0 | 2023-10-27 | |
| Enamine | EN300-1107704-0.1g |
5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-one |
1566894-13-0 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
| Enamine | EN300-1107704-0.5g |
5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-one |
1566894-13-0 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
| Enamine | EN300-1107704-0.25g |
5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-one |
1566894-13-0 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
| Enamine | EN300-1107704-0.05g |
5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-one |
1566894-13-0 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
| Enamine | EN300-1107704-10.0g |
5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-one |
1566894-13-0 | 10g |
$4052.0 | 2023-05-26 |
5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-one 関連文献
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-oneに関する追加情報
5-Amino-3-Bromo-1-(2-Ethoxyethyl)-4-Methyl-1,2-Dihydropyridin-2-One: A Comprehensive Overview
5-Amino-3-Bromo-1-(2-Ethoxyethyl)-4-Methyl-1,2-Dihydropyridin-2-One, identified by the CAS number 1566894-13-0, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of dihydropyridines, which are known for their versatile applications in drug design and material science. The structure of this compound is characterized by a dihydropyridine ring system with substituents at positions 1, 3, 4, and 5. These substituents include an amino group (-NH₂), a bromine atom (Br), a methyl group (-CH₃), and an ethoxyethyl group (-OCH₂CH₂OEt). The combination of these functional groups imparts unique chemical and biological properties to the molecule.
The synthesis of 5-Amino-3-Bromo-1-(2-Ethoxyethyl)-4-Methyl-1,2-Dihydropyridin-2-One involves a series of carefully designed reactions that ensure the precise placement of substituents on the dihydropyridine ring. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for constructing such complex molecules. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic cross-coupling reactions to streamline the production process. These methods not only enhance yield but also reduce reaction times, making the synthesis more practical for large-scale applications.
The chemical structure of this compound plays a crucial role in its biological activity. The dihydropyridine ring system is known to exhibit calcium channel blocking activity, which has been extensively studied in the context of cardiovascular drugs. The presence of an amino group at position 5 introduces additional hydrogen bonding capabilities, potentially enhancing the molecule's bioavailability and interaction with target proteins. Meanwhile, the bromine atom at position 3 contributes to the molecule's electronic properties, influencing its reactivity and stability. The ethoxyethyl group at position 1 serves as a flexible linker, which may facilitate interactions with cellular membranes or other biomolecules.
Recent studies have highlighted the potential of 5-Amino-3-Bromo-1-(2-Ethoxyethyl)-4-Methyl-1,2-Dihydropyridin-2-One as a lead compound in drug discovery efforts targeting neurodegenerative diseases. Researchers have investigated its ability to modulate neuronal signaling pathways and protect against oxidative stress-induced damage. Preclinical experiments have demonstrated that this compound exhibits neuroprotective effects in vitro and in animal models of Alzheimer's disease. These findings suggest that it may serve as a promising candidate for further development into therapeutic agents.
In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. The dihydropyridine ring system is known to exhibit photoresponsive properties, making it a candidate for use in light-sensitive materials such as sensors and actuators. Recent research has focused on incorporating this compound into polymer matrices to create stimuli-responsive materials that can undergo reversible structural changes upon exposure to light or other external stimuli.
The toxicity profile of 5-Amino-3-Bromo-1-(2-Ethoxyethyl)-4-Methyl-1,2-Dihydropyridin-2-One has been evaluated through acute and chronic toxicity studies in laboratory animals. Results indicate that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed on major organ systems. However, further studies are required to assess its long-term safety profile and potential for bioaccumulation in environmental systems.
In conclusion, 5-Amino-3-Bromo-1-(2-Ethoxyethyl)-4-Methyl-1,2-Dihydropyridin-2-One represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure endows it with properties that make it suitable for use in drug discovery, materials science, and other areas of research. As ongoing studies continue to uncover new insights into its biological and chemical behavior, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
1566894-13-0 (5-amino-3-bromo-1-(2-ethoxyethyl)-4-methyl-1,2-dihydropyridin-2-one) 関連製品
- 1806002-42-5(4-Bromo-5-chloro-2-cyano-3-(trifluoromethoxy)pyridine)
- 330837-23-5((2Z)-N-acetyl-8-methoxy-2-(naphthalen-1-yl)imino-2H-chromene-3-carboxamide)
- 2098102-53-3(2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one)
- 2228577-10-2(3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile)
- 1803560-69-1(tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate)
- 669692-32-4(3,5-dibromo-4-iodoaniline)
- 1452518-88-5(Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride)
- 1807118-68-8(4-Bromo-2-difluoromethyl-5-nitropyridine)
- 1648885-70-4(1-ethyl-N-methyl-1H-pyrazol-5-amine)
- 2171758-95-3(3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)


